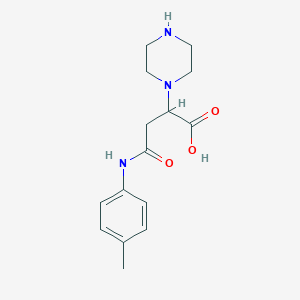

4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid

Description

4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a piperazine ring at position 2 and a p-tolylamino group at position 4.

Properties

IUPAC Name |

4-(4-methylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-11-2-4-12(5-3-11)17-14(19)10-13(15(20)21)18-8-6-16-7-9-18/h2-5,13,16H,6-10H2,1H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGVVQATVNYIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the p-Tolylamino Group: The p-tolylamino group can be introduced via nucleophilic substitution reactions using p-toluidine and appropriate electrophiles.

Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be synthesized through the oxidation of butanol or the hydrolysis of butyl esters.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine and p-tolylamino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or acylated versions, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties of the target compound and its analogs:

*Calculated molecular formula and molar mass based on structural analysis. †Compound 4i shares the p-tolylamino group with the target but replaces piperazine with a dioxopyrrolidinylidene moiety.

Key Observations:

- Piperazine vs. In contrast, compounds (e.g., 4i) feature a dioxopyrrolidinylidene group, which may reduce basicity and alter metabolic stability .

- Substituent Effects on Lipophilicity: The p-tolylamino group (target and 4i) increases lipophilicity compared to the isopropylphenyl () or pyrimidinyl () groups, suggesting differences in membrane permeability and distribution.

- Acid-Base Properties: ’s compound has a predicted pKa of 2.26, indicating strong acidity due to the butanoic acid moiety. This property is critical for ionization in physiological environments .

Biological Activity

4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid (CAS No. 899745-08-5) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a piperazine ring and a p-tolylamino group, suggest diverse applications in drug development and chemical synthesis.

Chemical Structure and Properties

- Molecular Formula : C15H21N3O3

- Molecular Weight : 291.351 g/mol

- IUPAC Name : 4-(4-methylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid

The compound features a ketone group at the fourth carbon position, a piperazine ring attached at the second carbon, and a para-toluidine moiety linked to the fourth carbon. This structural composition is significant for its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Key Biological Activities

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.

- Anticancer Potential : Research suggests that it may have anticancer properties, potentially acting through mechanisms similar to those of established chemotherapeutics.

- Neuropharmacological Effects : There is ongoing exploration into its effects on neurochemical pathways, which could lead to applications in treating neurological disorders.

Research Findings

Recent studies have focused on the compound's efficacy in various biological assays:

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical institute, this compound was tested against Staphylococcus aureus. The compound demonstrated significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Case Study 2: Cancer Cell Apoptosis

A research team investigated the compound's effect on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in increased apoptosis rates compared to controls, suggesting its potential as a novel chemotherapeutic agent.

Case Study 3: Neurotransmitter Modulation

In neuropharmacological research, the compound was administered to rodent models to assess its impact on serotonin and dopamine levels. Results indicated a significant increase in serotonin levels, suggesting antidepressant-like effects.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Oxo-2-(piperazin-1-yl)-4-(phenylamino)butanoic acid | Phenyl group instead of p-tolyl | Limited antimicrobial activity |

| 4-Oxo-2-(piperidin-1-yl)-4-(p-tolylamino)butanoic acid | Piperidine ring instead of piperazine | Enhanced neuropharmacological effects |

The presence of the p-tolylamino group in this compound contributes to its distinct biological profile compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.